DIETHYL-3-METHYLGLUTARATE

Description

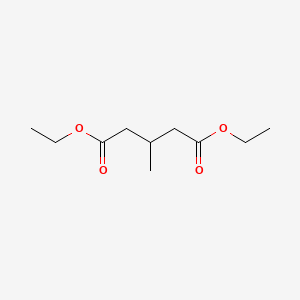

Structure

3D Structure

Properties

IUPAC Name |

diethyl 3-methylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-4-13-9(11)6-8(3)7-10(12)14-5-2/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWQUYBTRMDUQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064483 | |

| Record name | Pentanedioic acid, 3-methyl-, 1,5-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6829-42-1 | |

| Record name | 1,5-Diethyl 3-methylpentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6829-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanedioic acid, 3-methyl-, 1,5-diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanedioic acid, 3-methyl-, 1,5-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanedioic acid, 3-methyl-, 1,5-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 3-methylglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-Diethyl 3-methylpentanedioate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA4HK37RUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Diethyl 3 Methylglutarate and Its Derivatives

Chemo- and Regioselective Synthetic Routes to DIETHYL-3-METHYLGLUTARATE

The primary and most direct method for synthesizing diethyl-3-methylglutarate is through the esterification of 3-methylglutaric acid with ethanol (B145695). This reaction is typically facilitated by an acid catalyst, such as sulfuric acid, and involves refluxing the mixture to drive the reaction to completion. The removal of water as it forms is crucial for shifting the equilibrium towards the formation of the desired diester. Industrial-scale production often focuses on optimizing reaction conditions to achieve higher yields and purity.

Alternative approaches to constructing the carbon backbone of similar glutarate derivatives include Michael addition reactions. rsc.org For instance, a C4 + C2 or a C3 + C3 strategy can be employed, taking advantage of the acidic nature of the α-protons in carbonyl compounds to form the necessary carbon-carbon bonds. rsc.org

Furthermore, the synthesis of related compounds, such as diethyl 2-ethyl-2-(4-pyridyl)glutarate, highlights the broader applicability of these synthetic strategies for creating substituted glutarate esters. google.com These methods often serve as precursors to more complex molecules, such as lactams and other nitrogen-containing heterocycles. google.com

Enantioselective Synthesis of Chiral DIETHYL-3-METHYLGLUTARATE Isomers

The synthesis of specific stereoisomers of diethyl-3-methylglutarate and its derivatives is of significant interest, particularly for applications in pharmaceuticals and as chiral building blocks in organic synthesis. This has led to the development of various enantioselective strategies.

Asymmetric Catalysis in DIETHYL-3-METHYLGLUTARATE Production

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules. While specific examples focusing solely on diethyl-3-methylglutarate are not extensively detailed in the provided results, the principles of asymmetric catalysis are broadly applicable. For instance, the catalytic asymmetric homo-aldol reaction of ethyl pyruvate (B1213749) to produce diethyl-2-hydroxy-2-methyl-4-oxoglutarate has been achieved with high enantiomeric excess using a chiral copper/bisoxazoline complex. researchgate.net This demonstrates the potential of chiral Lewis acid catalysts to control stereochemistry in reactions that could be adapted for glutarate derivatives. The development of novel chiral DMAP (4-(dimethylamino)pyridine) derivatives for asymmetric catalysis further underscores the ongoing efforts to create efficient and selective catalysts for a wide range of transformations. bham.ac.uk These catalysts are designed to create a chiral environment that favors the formation of one enantiomer over the other.

Biocatalytic Approaches to DIETHYL-3-METHYLGLUTARATE Synthesis

Biocatalysis has emerged as a highly effective and sustainable method for producing enantiomerically pure compounds. researchgate.net Enzymes, with their inherent stereoselectivity, can catalyze reactions with high precision under mild conditions. annualreviews.org

A key biocatalytic strategy for obtaining chiral glutarate derivatives is the desymmetrization of prochiral diesters. researchgate.net In this approach, an enzyme selectively hydrolyzes one of the two ester groups of a symmetrical diester, such as dimethyl 3-methylglutarate, to yield a chiral monoester. researchgate.netsigmaaldrich.com Pig liver esterase (PLE) is a commonly used enzyme for this purpose, demonstrating the ability to hydrolyze various symmetrical diesters with varying degrees of enantiomeric excess. researchgate.net The stereoselectivity of the enzymatic hydrolysis can be influenced by the substitution pattern on the glutaric ester. researchgate.net

For example, the PLE-catalyzed hydrolysis of dimethyl 3-methylglutarate can produce the corresponding chiral monoester, which is a valuable building block for biologically active compounds. researchgate.net Similarly, the desymmetrization of 3-substituted glutaric anhydrides through lipase-catalyzed alcoholysis is another effective method. researchgate.net Immobilized Lipase (B570770) B from Candida antarctica (often known as Novozym 435) has proven to be an efficient biocatalyst for the enantioselective alcoholysis of these anhydrides. researchgate.netresearchgate.net

A two-step desymmetrization process has also been developed for the CALB-catalyzed alcoholysis of 3-methylglutaric diazolides, which can enhance the enantioselectivity of the reaction. nih.gov This method addresses the challenge of lower enantiomeric excess often observed with small substituents like the methyl group in 3-methylglutarates. nih.gov

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Pig Liver Esterase (PLE) | Dimethyl 3-methylglutarate | Chiral monoester | Variable | researchgate.net |

| Lipase B from Candida antarctica (Novozym 435) | 3-(4-fluorophenyl)glutaric anhydride | Chiral monoester | High | researchgate.net |

| CALB | 3-methylglutaric di-1,2,4-triazolide | Chiral monoester | Improved in two-step process | nih.gov |

Stereoselective hydrolysis, as discussed above, is a primary biocatalytic method for resolving racemic mixtures or desymmetrizing prochiral compounds. researchgate.netchemistrysteps.com Enzymes like lipases and esterases can preferentially hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer enriched. google.com For instance, certain biocatalysts can selectively hydrolyze one enantiomer of a racemic diester like diethyl 2-ethyl-2-(4-pyridyl)glutarate, resulting in an optically enriched unreacted diester and the corresponding monoester. google.com

The efficiency of these enzymatic hydrolyses can be very high. For example, the hydrolysis of diethyl 3-hydroxyglutarate using immobilized Candida antarctica lipase B (Novozym 435) can produce optically active (S)-ethyl 3-hydroxyglutarate. researchgate.netresearchgate.net This enzyme can often be reused multiple times without significant loss of activity or selectivity. researchgate.net Similarly, the enzymatic hydrolysis of racemic ethyl 4-cyano-3-hydroxybutyrate using whole microbial cells has been employed to synthesize (R)-ethyl-3-hydroxyglutarate with high enantiomeric excess. researchgate.net

In addition to hydrolysis, stereoselective esterification is another valuable biocatalytic tool. In this process, an enzyme catalyzes the esterification of a racemic alcohol or acid with a prochiral or achiral partner, leading to the formation of an enantiomerically enriched ester.

| Enzyme/Biocatalyst | Substrate | Process | Product | Key Finding | Reference |

| Pig Liver Esterase | Dimethyl 3-methylglutarate | Hydrolysis | Chiral monoester | Stereoselectivity influenced by substituents | researchgate.net |

| Candida antarctica Lipase B (Novozym 435) | Diethyl 3-hydroxyglutarate | Hydrolysis | (S)-ethyl 3-hydroxyglutarate | High enantioselectivity and reusability | researchgate.netresearchgate.net |

| Rhodococcus erythropolis ZJB-0910 | Racemic ethyl 4-cyano-3-hydroxybutyrate | Hydrolysis | (R)-ethyl-3-hydroxyglutarate | High enantiomeric excess (>99%) | researchgate.net |

| Various lipases and esterases | Racemic diethyl 2-ethyl-2-(4-pyridyl)glutarate | Hydrolysis | Optically enriched diester and monoester | Enantioselective biotransformation | google.com |

Chiral Resolution Techniques for DIETHYL-3-METHYLGLUTARATE and Intermediates

Beyond enzymatic methods, classical chiral resolution techniques can be applied to separate enantiomers of diethyl-3-methylglutarate and its precursors or derivatives. One common method is the formation of diastereomeric salts. This involves reacting a racemic acid with a chiral base to form a mixture of diastereomeric salts, which can then be separated by crystallization due to their different physical properties. For example, an optically enriched glutarimide (B196013) can be converted to its (1S)-(-)-10-camphorsulfonate salt, and recrystallization can lead to the isolation of a nearly optically pure salt in the solution. google.com

Another approach is the use of a chiral auxiliary. In this method, a chiral molecule is covalently attached to the racemate to form a mixture of diastereomers. These diastereomers can then be separated by techniques like chromatography. tcichemicals.com After separation, the chiral auxiliary is removed to yield the enantiomerically pure target compound. tcichemicals.com

Derivatization Strategies of DIETHYL-3-METHYLGLUTARATE

The chemical structure of diethyl-3-methylglutarate, with its diester functionalities and a prochiral center, offers multiple avenues for derivatization. These strategies are pivotal for synthesizing a range of molecules with tailored properties for various research applications. Key approaches include modifications of the ester groups, stereoselective reactions at the carbon backbone, and the development of analogues and prodrugs.

Ester Modifications and Transesterification Pathways

The two ethyl ester groups of diethyl-3-methylglutarate are primary sites for chemical modification through reactions such as hydrolysis, reduction, and transesterification.

Transesterification is a prominent pathway for modifying the ester moiety. This organic reaction involves exchanging the ethyl group of the ester with an alkyl group from a different alcohol. The process can be catalyzed by either an acid or a base. byjus.com

Acid-Catalyzed Transesterification : Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon. To drive the reaction to completion, the new alcohol is typically used in a large excess as the solvent, which helps shift the equilibrium towards the formation of the new ester by removing the ethanol byproduct. masterorganicchemistry.com

Base-Catalyzed Transesterification : In the presence of a base, the incoming alcohol is deprotonated to form a nucleophilic alkoxide ion. This alkoxide attacks the ester's carbonyl carbon. The equilibrium is driven in favor of the product by using the incoming alcohol as the solvent, ensuring that any methoxide (B1231860) leaving group is immediately protonated by the vast excess of the new alcohol. byjus.commasterorganicchemistry.com

These methods allow for the synthesis of a variety of glutarate diesters with different alkyl chains, which can alter the compound's physical properties like boiling point and viscosity. For instance, derivatives like bis(heptyl) 3-methylglutarate have been synthesized to explore their properties as fluids. nasa.gov

Another significant ester modification is the reduction of the carboxyl groups. Powerful reducing agents like lithium aluminum hydride can reduce the diethyl ester groups to their corresponding primary alcohols, yielding 3-methylpentane-1,5-diol. orgsyn.org This transformation converts the diester into a diol, a versatile intermediate for further synthesis.

| Modification Type | Reagents/Catalysts | Product Type | Research Finding |

| Transesterification | Acid (e.g., H₂SO₄) or Base (e.g., NaOR') catalyst, excess new alcohol (R'OH) | New diester (R'OOC-CH₂-CH(CH₃)-CH₂-COOR') | Allows for the synthesis of esters with longer or more complex alkyl chains, such as bis(heptyl) 3-methylglutarate, to modify physical properties. byjus.commasterorganicchemistry.comnasa.gov |

| Hydrolysis | Acid or Base catalyst, Water | Dicarboxylic acid (3-Methylglutaric acid) and Ethanol | Reverts the ester to its parent carboxylic acid, a fundamental precursor in many syntheses. |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diol (3-Methylpentane-1,5-diol) | Converts the ester functionalities into primary alcohols, creating a different class of chemical intermediate. orgsyn.org |

Stereoselective Transformations at the Glutarate Backbone

The carbon atom at the third position of the glutarate backbone in diethyl-3-methylglutarate is a prochiral center. This means that while the molecule itself is not chiral, it can be converted into a chiral product in a single step. Enzymes, particularly esterases and lipases, are highly effective catalysts for performing such stereoselective transformations.

The most common strategy is the enantioselective hydrolysis of the symmetrical diester. Enzymes can differentiate between the two chemically equivalent, but spatially distinct, ester groups (the pro-R and pro-S groups). This results in the hydrolysis of only one of the two ester groups, producing a chiral monoester, or "half-ester," with high enantiomeric excess (e.e.). researchgate.net

Pig Liver Esterase (PLE) : This enzyme is widely used for the asymmetric hydrolysis of dimethyl 3-methylglutarate, a close analogue of the diethyl ester. researchgate.netsigmaaldrich.com The reaction yields optically active monoesters, such as methyl hydrogen (R)-3-methylglutarate, which are valuable chiral building blocks for the synthesis of biologically active compounds. researchgate.netprepchem.com The stereoselectivity of the hydrolysis is influenced by the substitution pattern on the glutarate structure. researchgate.net

Immobilized Enzymes : To improve efficiency and reusability, enzymes can be immobilized on a solid support. For example, pig liver esterase encapsulated in a carrageenan gel has been shown to effectively catalyze the stereoselective hydrolysis of the dimethyl ester of 3-methylglutaric acid in organic solvents. google.com Similarly, immobilized Candida antarctica lipase B (Novozym 435) is effective for the desymmetrization of related glutarate diesters. researchgate.net

These chiral monoesters are crucial intermediates. For example, they can be used in the synthesis of (R)- and (S)-4-amino-3-methylbutanoic acids, which are GABA analogues with potential pharmacological applications. sigmaaldrich.com

| Enzyme | Substrate | Transformation | Product | Enantiomeric Excess (e.e.) |

| Pig Liver Esterase (PLE) | Dimethyl 3-methylglutarate | Asymmetric Hydrolysis | 3-(R)-methylglutaric acid mono methyl ester prepchem.com | 88% e.e. prepchem.com |

| Pig Liver Esterase (PLE) | Dimethyl 3-methylglutarate | Asymmetric Hydrolysis | (S)-4-amino-3-methylbutanoic acid (via chiral monoester) sigmaaldrich.com | High |

| Candida antarctica lipase B (Novozym 435) | Diethyl 3-hydroxyglutarate | Asymmetric Hydrolysis | Ethyl (S)-3-hydroxyglutarate researchgate.net | >99% e.e. researchgate.net |

| Carrageenan-immobilized PLE | Dimethyl 3-methylglutarate | Asymmetric Hydrolysis in organic solvent | Chiral monoester google.com | Not specified |

Formation of Analogues and Prodrugs for Research Applications

The derivatization of diethyl-3-methylglutarate is often aimed at creating analogues and prodrugs for specific research purposes.

Analogues are molecules that are structurally similar to a parent compound. They are synthesized to study structure-activity relationships, probe biological pathways, or serve as building blocks for more complex molecules. pharmacy180.com The chiral monoesters produced via the stereoselective transformations described in section 2.3.2 are key examples of analogues that serve as enantiomerically pure synthons. researchgate.net These building blocks have been used in the asymmetric synthesis of complex natural products and pharmaceutical agents, such as the HMG-CoA reductase inhibitor Atorvastatin (B1662188) (from a related glutarate derivative). acs.org

Prodrugs are inactive or less active derivatives of a drug that undergo biotransformation in the body to release the active parent drug. researchgate.net This approach is used to overcome issues like poor solubility, instability, or low bioavailability. researchgate.netnih.gov Ester modifications, as discussed in section 2.3.1, are a common strategy for creating prodrugs. scielo.br For instance, a biologically active carboxylic acid could be esterified to form a derivative like diethyl-3-methylglutarate. This increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes. Once inside the body, endogenous esterase enzymes would hydrolyze the ester groups to release the active carboxylic acid drug. google.com This strategy is particularly relevant for targeting the lymphatic system to bypass first-pass metabolism in the liver. google.com

The study of analogues of diethyl-3-methylglutarate is also relevant to understanding certain metabolic disorders. For example, 3-methylglutaconic aciduria is a group of inherited metabolic diseases characterized by the buildup of 3-methylglutaconic acid and 3-methylglutaric acid. nih.gov Synthesizing specific analogues and isotopically labeled versions of these compounds is crucial for developing diagnostic methods and for research into the underlying enzymatic deficiencies. nih.gov

| Derivative Type | Modification Strategy | Parent Compound | Purpose / Research Application |

| Chiral Analogue | Stereoselective enzymatic hydrolysis | Diethyl-3-methylglutarate / Dimethyl 3-methylglutarate | Creation of chiral building blocks (e.g., (R)-3-methylglutaric acid monomethyl ester) for asymmetric synthesis of pharmaceuticals and natural products. researchgate.netsigmaaldrich.com |

| Ester Prodrug | Transesterification or direct esterification | A pharmacologically active carboxylic acid | To improve lipophilicity, membrane permeability, and oral bioavailability. The ester is cleaved by in vivo esterases to release the active drug. scielo.brgoogle.com |

| Structural Analogue | Ester modification (e.g., forming a bis(heptyl) ester) | Diethyl-3-methylglutarate | To investigate how changes in the alkyl chain affect the physical properties (e.g., viscosity, pour point) for industrial fluid applications. nasa.gov |

| Metabolic Analogue | Synthesis of related glutaric acid derivatives | 3-Methylglutaric Acid | To study metabolic pathways and develop diagnostic tools for genetic disorders like 3-methylglutaconic aciduria. nih.gov |

Reaction Mechanisms and Pathways Involving Diethyl 3 Methylglutarate

Nucleophilic and Electrophilic Reactivity of DIETHYL-3-METHYLGLUTARATE

The reactivity of diethyl-3-methylglutarate is primarily dictated by the electrophilic nature of the carbonyl carbons and the potential for nucleophilic attack at these sites. The ester functional groups are susceptible to nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. pressbooks.pub

Nucleophilic Reactivity:

The ester groups of diethyl-3-methylglutarate can undergo nucleophilic substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group. Common nucleophiles include hydroxides (for hydrolysis), alkoxides (for transesterification), and amines (for amidation). pressbooks.pub The reactivity of the ester towards nucleophilic attack is influenced by the steric hindrance imposed by the methyl group at the 3-position.

Electrophilic Reactivity:

The carbonyl carbon atoms in diethyl-3-methylglutarate are electrophilic centers, susceptible to attack by nucleophiles. The partial positive charge on these carbons arises from the electronegativity difference between carbon and oxygen. The presence of the methyl group at the beta-position can influence the electron density at the carbonyl carbons through inductive effects, though this effect is generally modest. The electrophilicity of the carbonyl group is central to reactions such as hydrolysis and reduction.

A summary of representative reactions is provided in the table below.

| Reaction Type | Reagent | Product | Description |

| Hydrolysis | Water (acid or base catalyzed) | 3-Methylglutaric acid and ethanol (B145695) | Cleavage of the ester bonds to yield the corresponding carboxylic acid and alcohol. |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 3-Methylpentane-1,5-diol | Reduction of the ester groups to primary alcohols. lookchem.com |

| Nucleophilic Substitution | Amines | Amides | Formation of amides through reaction with primary or secondary amines. |

| Enolate Formation | Strong bases (e.g., LDA) | Enolate | Abstraction of an α-proton to form an enolate, which can then participate in further reactions. |

Pericyclic Reactions and Rearrangements of DIETHYL-3-METHYLGLUTARATE Derivatives

While information specifically on pericyclic reactions and rearrangements of diethyl-3-methylglutarate is not extensively documented in the provided search results, related transformations in similar glutarate systems offer insights. For instance, rearrangements of α-haloketones, which can be conceptually related to derivatives of glutaric acids, have been studied. acs.org

Derivatives of diethyl-3-methylglutarate can be synthesized to undergo specific rearrangements. For example, the synthesis of α-ethyl-β-methylglutaric acid involves the rearrangement of an intermediate derived from ethyl cyanoacetate (B8463686) and ethyl crotonate. acs.org

Catalytic Transformations Utilizing DIETHYL-3-METHYLGLUTARATE as a Substrate or Ligand Precursor

Diethyl-3-methylglutarate and its derivatives are valuable substrates in various catalytic transformations, particularly in biocatalysis and asymmetric synthesis.

Enzymatic Hydrolysis:

Enzymes, such as pig liver esterase, can catalyze the enantioselective hydrolysis of prochiral diesters like dimethyl 3-methylglutarate to produce chiral monoesters. prepchem.comuni-greifswald.de This approach is a key step in the synthesis of optically active compounds. For instance, the hydrolysis of dimethyl 3-methylglutarate using pig liver esterase yields (R)-3-methylglutaric acid monomethyl ester. prepchem.com Similarly, biocatalytic asymmetrizations of diethyl 3-hydroxyglutarate are used to produce enantiomers of ethyl 4-cyano-3-hydroxybutanoate. researchgate.netntnu.no

Catalytic Hydrogenation:

The hydrogenation of related 3-oxo glutarate esters to 3-hydroxyglutarate esters can be achieved using nickel or palladium catalysts. google.com This type of reduction is a crucial transformation in the synthesis of various pharmaceutical intermediates. researchgate.net

Use as a Ligand Precursor:

While direct use as a ligand precursor is not explicitly detailed, the functional groups in diethyl-3-methylglutarate and its derivatives allow for their conversion into molecules that can act as ligands for metal catalysts. The ester groups can be modified to incorporate coordinating atoms, enabling their use in catalysis.

Photochemical and Electrochemical Reactivity Studies of DIETHYL-3-METHYLGLUTARATE

The photochemical and electrochemical behavior of diethyl-3-methylglutarate is an area with limited specific research available in the provided results. However, general principles of photochemistry and electrochemistry of esters can be applied.

Photochemical Reactivity:

Photochemical reactions of esters can involve processes like Norrish Type I and Type II reactions. However, specific studies on diethyl-3-methylglutarate are not prevalent. Research on related systems, such as the triplet-sensitized photochemical reaction of chromophoric systems, has led to the formation of functionalized triquinanes. acs.org Flash photolysis of certain cyclopropenone derivatives can lead to decarbonylation and ring-opening reactions. acs.org

Electrochemical Reactivity:

Electrochemical methods can be employed for the conversion of carboxylic acids and their esters. researchgate.net Kolbe electrolysis, for example, involves the decarboxylation of carboxylates to generate radicals that can then dimerize or undergo other reactions. researchgate.netresearchgate.net While specific electrochemical studies on diethyl-3-methylglutarate are not detailed, related glutarate esters have been used in electrochemical syntheses. For instance, methyl (S)-3-methylglutarate has been used in a twofold Kolbe electrolysis. researchgate.net

Decarboxylative Processes Involving Glutarate Ester Scaffolds

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide. wikipedia.org This process is particularly facile for β-keto acids and their derivatives. masterorganicchemistry.com

Decarboxylative processes involving glutarate ester scaffolds are important in synthesis. For example, the synthesis of 2-methylglutaric acid can involve a decarboxylation step after the initial Michael addition and saponification. google.com In the acetoacetic ester and malonic ester syntheses, decarboxylation is a key final step. masterorganicchemistry.com

The decarboxylation of related compounds, such as α-ketoglutarate, is a significant biological process. nih.gov Studies on the biotransformation of dialkyl 2-oxoglutarates have shown that substrates with longer alkoxy chains can undergo a combined process of hydrolysis, decarboxylation, and reduction. conicet.gov.ar

A summary of decarboxylative processes is presented below.

| Starting Material Type | Conditions | Product Type | Key Feature |

| β-Keto acids | Heating | Ketones | Loss of CO₂ from the β-keto acid intermediate. masterorganicchemistry.com |

| Malonic acid derivatives | Heating after hydrolysis | Carboxylic acids | Decarboxylation of the diacid intermediate. masterorganicchemistry.com |

| Glutarate semialdehyde methyl ester | Esterase and dehydrogenase | 5-Hydroxypentanoic acid | Enzymatic conversion involving decarboxylation. google.com |

| Coenzyme A (CoA) activated glutarate | Decarboxylase | Butyryl-CoA | Enzymatic decarboxylation in biochemical pathways. google.com |

Diethyl 3 Methylglutarate As a Chiral Building Block in Complex Molecule Synthesis

Application in Natural Product Synthesis

The 3-methylglutarate scaffold is a recurring motif in various natural products, making its diethyl ester derivative a key starting material for their total synthesis. The chirality introduced by the methyl group is often crucial for the biological activity of the final molecule.

A notable example is the synthesis of the marine macrolide Neopeltolide . A total synthesis of this natural product was achieved utilizing methyl (R)-(+)-3-methylglutarate as a starting point. mdpi.com The synthesis involved a 14-step linear sequence where the glutarate derivative was first reduced and subsequently elaborated through a series of reactions, including asymmetric allylation and an ether transfer reaction, to construct the complex tetrahydropyran (B127337) core of the molecule. mdpi.com

Furthermore, the 3-methylglutarate unit is found in complex peptide antibiotics. The A54145 family of cyclic lipodepsipeptides, produced by Streptomyces fradiae, incorporates the nonproteinogenic amino acid (2S,3R)-3-methylglutamate (MeGlu12). sci-hub.se The synthesis of this specific amino acid residue, essential for the structure of these antibiotics, highlights the importance of 3-methylglutaric acid derivatives as precursors to components of biologically active natural products. sci-hub.se

Utilization in Pharmaceutical Intermediate Synthesis (e.g., Statins, Amino Acids, Artificial Glutamate Analogs)

Diethyl-3-methylglutarate and its close analogs are significant intermediates in the pharmaceutical industry, providing the structural framework for various therapeutic agents.

Statins

Statins are a major class of cholesterol-lowering drugs that act by inhibiting the enzyme HMG-CoA reductase. researchgate.netmdpi.com Their activity is largely due to a side chain that mimics the natural substrate, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA). epo.orgjchemrev.com This active side chain is typically a 3,5-dihydroxy heptanoic acid residue. researchgate.netepo.org While the glutarate structure is a key feature, the direct precursors used in the industrial synthesis of the chiral side chain for blockbuster statins like atorvastatin (B1662188) and rosuvastatin (B1679574) are generally hydroxylated derivatives, such as diethyl 3-hydroxyglutarate or (R)-3-TBDMSO glutaric acid methyl monoester, rather than diethyl-3-methylglutarate itself. acs.orgresearchgate.net Efficient syntheses of atorvastatin have been developed starting from commercially available diethyl 3-hydroxyglutarate. acs.orgresearchgate.net

Amino Acids and Artificial Glutamate Analogs

Diethyl-3-methylglutarate is a key precursor for the enantioselective synthesis of nonproteinogenic and unnatural amino acids, which are of considerable interest for developing novel peptide and peptidomimetic therapeutic agents. Specifically, it is used to produce various (2S,3R)-3-alkylglutamates.

A multi-step, high-yield enantioselective synthesis has been developed to produce (2S,3R)-3-methylglutamate, a biologically significant amino acid, protected for use in Fluorenylmethyloxycarbonyl chloride (Fmoc) solid-phase peptide synthesis (SPPS). This highlights its role in creating building blocks for custom peptides.

| Target Amino Acid/Analog | Precursor/Key Intermediate | Synthetic Strategy |

| (2S,3R)-3-Alkyl/Alkenylglutamates | Fmoc Garner's enoate (derived from 3-methylglutarate structure) | Diastereoselective 1,4-addition of lithium dialkylcuprates. |

| (2S,3R)-3-Methylglutamate (MeGlu) | 3-Methylglutarate derivative | Enantioselective synthesis for incorporation into peptides. sci-hub.se |

| (R)- and (S)-4-Amino-3-methylbutanoic acids | Dimethyl 3-methylglutarate | Chemoenzymatic asymmetric synthesis via enantioselective hydrolysis. |

This table showcases examples of specialized amino acids synthesized from 3-methylglutarate derivatives.

Role in the Synthesis of Agrochemicals and Specialty Chemicals

The utility of diethyl-3-methylglutarate extends to the production of specialty chemicals, although its role in agrochemical synthesis is less direct.

Specialty Chemicals

Diethyl-3-methylglutarate is recognized for its fruity and sweet odor, which makes it a valuable ingredient in the fragrance and food industries. It is used as a flavoring agent and as a component in perfumes. The related compound, dimethyl 3-methylglutarate, serves as a building block for synthesizing (R,Z)-muscenone, a valuable perfume ingredient. The diester can also be used as a specialized solvent in certain industrial applications. google.com

Agrochemicals

Pesticide intermediates are crucial "semi-finished products" used in the synthesis of active agrochemical compounds. reformchem.com While there is extensive literature on the synthesis of various pesticides, including novel anthranilic diamide (B1670390) insecticides, a direct, large-scale application of diethyl-3-methylglutarate as a key intermediate is not prominently documented in the reviewed sources. mdpi.com However, related isomers, such as diethyl 2-methylglutarate, are noted for their use as intermediates in the production of agricultural chemicals, suggesting a potential, if not widely reported, role for the 3-methyl isomer in this sector. ontosight.ai

DIETHYL-3-METHYLGLUTARATE in Polymer and Material Science Precursor Synthesis

In the field of material science, diethyl-3-methylglutarate serves as a precursor for the synthesis of monomers essential for producing high-performance polymers like polyamides.

The primary application in this area is its use as a building block for the synthesis of lactams . Lactams are cyclic amides that are critical monomers for the ring-opening polymerization to form polyamides. nih.gov For example, the well-known polymer Nylon-6 is produced from caprolactam. The synthesis of polyamides can be achieved through various methods, including the direct polycondensation of diacids with diamines or the ring-opening polymerization of lactams. researchgate.netrasayanjournal.co.in

The conversion of a linear diester like diethyl-3-methylglutarate into a cyclic lactam typically involves amidation followed by a ring-closure reaction. This positions the compound as a valuable starting material for creating custom polyamide structures. The incorporation of the methyl group into the polymer backbone can influence the final material's properties, such as its thermal characteristics and crystallinity, potentially leading to either semi-crystalline or amorphous high-performance polymers. nih.gov While high-performance polymers are often characterized by rigid backbones, chemical modifications to improve processability, such as incorporating flexible side chains, are a key area of research. ncl.res.in The use of functionalized dicarboxylic acids like 3-methylglutaric acid (derivable from its diethyl ester) offers a route to such modified polymers. ncl.res.in

Advanced Analytical Techniques for Investigating Reaction Pathways and Purity of Diethyl 3 Methylglutarate in Research

Spectroscopic Characterization for Mechanistic Elucidation (e.g., Advanced NMR, Mass Spectrometry for Reaction Intermediates)

Spectroscopic methods are fundamental tools for the structural confirmation of DIETHYL-3-METHYLGLUTARATE and the elucidation of its formation pathways. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly powerful for identifying reaction intermediates and byproducts, offering a window into the mechanistic details of a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to provide a detailed map of the carbon-hydrogen framework of DIETHYL-3-METHYLGLUTARATE.

¹H NMR spectra confirm the presence of the ethyl ester groups through characteristic triplets and quartets, and the methyl and methylene (B1212753) protons of the glutarate backbone.

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments identify all unique carbon environments, distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) groups. These spectra are critical for confirming the successful esterification of 3-methylglutaric acid and ensuring the final product's structural identity.

Mass Spectrometry (MS) , especially when coupled with chromatographic separation, is essential for determining the molecular weight of DIETHYL-3-METHYLGLUTARATE and identifying trace-level impurities or transient reaction intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for assessing the purity of the final product and quantifying any byproducts formed during synthesis. nih.gov The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that aids in structural confirmation.

Advanced MS techniques , such as Electrospray Ionization (ESI-MS), are particularly adept at detecting charged or easily ionizable intermediates directly from the reaction mixture. nih.govwalisongo.ac.id This allows for the observation of highly reactive species that are central to understanding complex reaction mechanisms but are often too short-lived to be detected by other methods. nih.gov For instance, in acid-catalyzed esterification, MS can help identify protonated intermediates.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Description |

|---|---|---|---|

| ¹H | Ester -CH₂-CH₃ | ~1.25 (t) | Triplet signal from the terminal methyl protons of the ethyl groups. |

| ¹H | Ester -CH₂-CH₃ | ~4.12 (q) | Quartet signal from the methylene protons adjacent to the ester oxygen. |

| ¹H | Backbone -CH(CH₃)- | ~2.40 (m) | Multiplet for the methine proton at the C3 position. |

| ¹³C | Ester C=O | ~173 | Carbonyl carbon of the ester groups. |

| ¹³C | Ester -O-CH₂- | ~60 | Methylene carbon of the ethyl groups bonded to oxygen. |

| ¹³C | Backbone -CH(CH₃)- | ~30-35 | Methine carbon at the C3 position. |

Chromatographic Techniques for Enantiomeric Excess Determination and Purity Assessment in Synthetic Studies

Chromatography is the cornerstone of purity assessment and chiral analysis in synthetic chemistry. For DIETHYL-3-METHYLGLUTARATE, which is chiral if synthesized from an enantiomerically pure precursor, determining the enantiomeric excess (e.e.) is critical.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to determine the purity of synthetic batches, capable of separating the main product from starting materials, solvents, and byproducts with high resolution. heraldopenaccess.us Purity levels are typically quantified by measuring the relative peak areas in the resulting chromatogram.

Chiral Chromatography is the definitive method for separating and quantifying the enantiomers of a chiral molecule. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com

Chiral HPLC and GC are well-established techniques for this purpose. The choice between them often depends on the volatility and thermal stability of the compound. heraldopenaccess.uslcms.cz

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, often providing faster separations and reduced solvent consumption compared to HPLC. chromatographyonline.comlcms.cz SFC can achieve high resolution for enantiomers in minutes, making it suitable for high-throughput screening and authentication of natural versus synthetic sources. lcms.cz The enantiomeric excess is calculated from the integrated peak areas of the two separated enantiomers. heraldopenaccess.us

| Technique | Primary Application | Key Advantages | Considerations |

|---|---|---|---|

| HPLC-UV | Purity Assessment | Robust, widely applicable, non-destructive. heraldopenaccess.us | Requires chromophore for UV detection. |

| GC-FID/MS | Purity Assessment, Byproduct Identification | High resolution, high sensitivity (FID), structural information (MS). nih.gov | Compound must be volatile and thermally stable. |

| Chiral GC/HPLC | Enantiomeric Excess (e.e.) Determination | Direct separation of enantiomers. heraldopenaccess.uslcms.cz | Requires specialized, often expensive, chiral stationary phases (CSPs). |

| Chiral SFC | Enantiomeric Excess (e.e.) Determination | Very fast analysis times, lower organic solvent use, high efficiency. chromatographyonline.comlcms.cz | Requires specialized instrumentation. |

X-ray Crystallography of DIETHYL-3-METHYLGLUTARATE Derivatives for Structural Confirmation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. nih.govlibretexts.org While DIETHYL-3-METHYLGLUTARATE itself is a liquid at room temperature, its solid derivatives can be analyzed to provide unambiguous structural and stereochemical confirmation.

In research involving related compounds, such as the enzymatic hydrolysis of diethyl 3-hydroxyglutarate, X-ray crystallography has been successfully employed to determine the absolute configuration of the resulting stereocenters in crystalline derivatives. ntnu.no This process involves synthesizing a suitable solid derivative of the compound of interest, growing a high-quality single crystal, and then performing the diffraction analysis. The resulting electron density map allows for the precise placement of each atom, confirming connectivity, conformation, and absolute stereochemistry. nih.gov This is particularly valuable in asymmetric synthesis to verify the outcome of a stereoselective reaction. ntnu.no

| Step | Description | Purpose |

|---|---|---|

| 1. Derivatization | Synthesize a solid, crystalline derivative of the target molecule. | Obtain a sample suitable for single-crystal growth. |

| 2. Crystallization | Grow a single, high-quality crystal from the derivative. nih.gov | Create an ordered, periodic lattice required for diffraction. libretexts.org |

| 3. Data Collection | Mount the crystal and expose it to a focused X-ray beam, rotating it to collect diffraction patterns. libretexts.orgyoutube.com | Measure the position and intensity of thousands of diffracted reflections. |

| 4. Structure Solution & Refinement | Use computational methods to solve the phase problem and generate an electron density map. Refine the atomic model to best fit the experimental data. nih.gov | Determine the final 3D molecular structure, including bond lengths, angles, and absolute stereochemistry. |

In-situ Monitoring of DIETHYL-3-METHYLGLUTARATE Reactions

The ability to monitor chemical reactions in real-time provides invaluable insight into reaction kinetics, the formation and decay of intermediates, and the influence of process parameters. In-situ monitoring enables rapid reaction optimization and a deeper mechanistic understanding.

Benchtop NMR Spectroscopy offers a powerful method for on-line reaction monitoring directly within a laboratory fume hood. magritek.com By flowing the reaction mixture through the NMR spectrometer, researchers can acquire spectra at regular intervals. This allows for the quantitative tracking of reactant consumption and product formation over time. This technique is non-destructive and provides rich structural information, making it possible to identify and quantify reaction intermediates as they appear and disappear, which is crucial for elucidating reaction mechanisms and kinetics. magritek.com

Fourier-Transform Infrared Spectroscopy (FTIR) can also be used for in-situ monitoring. By using a probe immersed in the reaction vessel, changes in the concentration of functional groups can be tracked. For the synthesis of DIETHYL-3-METHYLGLUTARATE, one could monitor the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch (~1740 cm⁻¹) to follow the progress of the esterification.

These real-time analytical approaches allow chemists to quickly determine reaction endpoints, optimize conditions such as temperature and catalyst loading, and build comprehensive kinetic models of the synthetic process. magritek.com

Computational and Theoretical Investigations of Diethyl 3 Methylglutarate

Quantum Chemical Calculations of Molecular Conformations and Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for exploring the conformational landscape of flexible molecules like Diethyl-3-methylglutarate. nrel.gov By rotating the single bonds within the molecule, a variety of three-dimensional structures, or conformers, can be generated. The relative energies of these conformers determine their population at a given temperature.

Table 1: Illustrative Relative Energies of DIETHYL-3-METHYLGLUTARATE Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer A (Global Minimum) | M06-2X/def2-TZVP | 0.00 |

| Conformer B | M06-2X/def2-TZVP | 1.25 |

| Conformer C | M06-2X/def2-TZVP | 2.10 |

| Conformer D | M06-2X/def2-TZVP | 3.50 |

Note: This table is for illustrative purposes to show the kind of data generated from quantum chemical calculations. Actual values would require a dedicated computational study.

Reaction Pathway Modeling and Transition State Analysis for DIETHYL-3-METHYLGLUTARATE Transformations

Theoretical modeling can elucidate the mechanisms of chemical reactions involving Diethyl-3-methylglutarate, such as hydrolysis or other ester transformations. This involves mapping the potential energy surface that connects reactants to products. ucsb.edu The key point on this surface is the transition state, which is the highest energy point along the minimum energy reaction path. ucsb.edufossee.in

Computational methods like the synchronous transit-guided quasi-Newton (QST2) approach can be used to locate the geometry of the transition state. ucsb.edu Once found, frequency calculations are performed to confirm it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. fossee.in The energy difference between the reactants and the transition state defines the activation energy, a critical factor in determining the reaction rate. fossee.in Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can trace the path from the transition state downhill to both the reactants and products, confirming that the located transition state correctly connects the desired species. fossee.in

Docking Studies of DIETHYL-3-METHYLGLUTARATE with Enzymes and Receptors (In Silico Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov For Diethyl-3-methylglutarate, docking studies can provide hypotheses about its potential interactions with biological targets like enzymes or receptors. This is particularly relevant for understanding its mechanism of action or potential off-target effects.

The process involves preparing the 3D structures of both Diethyl-3-methylglutarate (the ligand) and the target protein. Docking software, such as AutoDock or GOLD, then systematically samples a large number of possible conformations and orientations of the ligand within the protein's binding site. nih.gov These poses are evaluated using a scoring function that estimates the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). nih.govmdpi.com The results can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com

Table 2: Illustrative Docking Scores of DIETHYL-3-METHYLGLUTARATE with a Hypothetical Enzyme

| Docking Pose | Estimated Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 1 | -7.2 | TYR 84, SER 121, PHE 295 |

| 2 | -6.8 | VAL 294, HIS 447 |

| 3 | -6.5 | TRP 84, ARG 296 |

Note: This table is illustrative. The values and residues are hypothetical and serve to demonstrate the output of a typical docking study.

Molecular Dynamics Simulations of DIETHYL-3-METHYLGLUTARATE Interactions in Solvents or Biomolecular Systems

While docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of molecular systems over time. nih.gov An MD simulation of Diethyl-3-methylglutarate, either in a solvent like water or complexed with a protein, can reveal its behavior in a more realistic environment. These simulations solve Newton's equations of motion for every atom in the system, generating a trajectory that describes how the positions and velocities of the atoms change over time. nih.gov

Analysis of the MD trajectory can provide insights into the stability of the molecule's conformations, its interactions with surrounding solvent molecules, and the flexibility of its structure. When simulating a protein-ligand complex, MD can assess the stability of the binding pose predicted by docking. nih.gov Metrics such as the root-mean-square deviation (RMSD) can be calculated to evaluate the stability of the complex over the simulation time. nih.gov Additionally, advanced techniques can be used to calculate the binding free energy, providing a more rigorous estimate of binding affinity than docking scores alone. mdpi.commdpi.com

Prediction of Spectroscopic Properties for Advanced Characterization

Quantum chemical calculations can predict various spectroscopic properties of Diethyl-3-methylglutarate, which can be invaluable for interpreting experimental data and confirming its structure. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants are commonly performed. nih.gov

Biochemical and Enzymatic Studies Involving Diethyl 3 Methylglutarate Non Human Clinical Focus

Enzymatic Hydrolysis and Esterase Activity with DIETHYL-3-METHYLGLUTARATE as a Substrate

Diethyl-3-methylglutarate, a prochiral diester, serves as a substrate for various esterases, most notably Pig Liver Esterase (PLE). PLE is widely utilized in organic synthesis for its ability to catalyze the enantioselective hydrolysis of esters. The hydrolysis of 3-substituted glutarate diesters like Diethyl-3-methylglutarate is a key application of this enzyme, leading to the formation of chiral monoesters which are valuable building blocks in the synthesis of natural products.

The stereoselectivity of PLE-catalyzed hydrolysis of 3-alkyl glutarates is highly dependent on the nature of the substituent at the C-3 position. For diesters with small alkyl substituents, such as the methyl group in Diethyl-3-methylglutarate, the hydrolysis is pro-S selective, preferentially yielding the (R)-monoester. However, this selectivity can be inverted to a pro-R preference, yielding the (S)-monoester, when a larger alkyl substituent is present at the C-3 position. This predictable switch in enantioselectivity is explained by active site models of the enzyme.

The efficiency and enantiomeric excess (e.e.) of the hydrolysis can be significantly influenced by reaction conditions. Factors such as temperature, pH, and the use of co-solvents can be optimized to enhance the stereoselectivity of the reaction. For instance, conducting the hydrolysis of 3-methyl glutarate diesters at lower temperatures in aqueous methanol has been shown to dramatically increase the enantiomeric excess of the resulting acid ester to as high as 97%.

The general mechanism involves the binding of the diester substrate to the chiral active site of the esterase. A catalytically active serine residue within the active site facilitates the hydrolysis of one of the two enantiotopic ester groups. The conformation of the bound substrate determines which ester group is presented to the serine residue, thereby dictating the stereochemical outcome of the reaction.

| C-3 Substituent | Predominant Product Configuration | Selectivity | Reference |

|---|---|---|---|

| Small (e.g., Methyl) | (R)-monoester | pro-S | |

| Large | (S)-monoester | pro-R |

Role of DIETHYL-3-METHYLGLUTARATE in Model Metabolic Pathways (e.g., Microbial, Plant, in vitro Cellular Systems)

While direct studies on the complete metabolic pathway of Diethyl-3-methylglutarate in microbial, plant, or in vitro cellular systems are limited, the metabolic fate of its core structure, 3-methylglutaric acid (3-MG), and related esters has been investigated. The initial step in the metabolism of Diethyl-3-methylglutarate in a biological system is presumed to be hydrolysis, catalyzed by non-specific esterases, to yield ethanol (B145695) and 3-methylglutaric acid.

Once formed, 3-methylglutaric acid can potentially enter central metabolic pathways. 3-MG is structurally related to intermediates in the leucine degradation pathway and the Krebs cycle. In certain metabolic disorders, 3-methylglutaconyl-CoA, an intermediate in leucine catabolism, can be reduced to form 3-methylglutaryl-CoA. This intermediate is then hydrolyzed to 3-methylglutaric acid. This suggests that 3-MG can be generated endogenously from amino acid metabolism.

Furthermore, a novel "acetyl-CoA diversion pathway" has been proposed, which can synthesize 3-MG de novo from acetyl-CoA when mitochondrial energy metabolism is compromised. This pathway highlights a connection between 3-MG and fundamental energy metabolism. Although Diethyl-3-methylglutarate is an exogenous compound, its hydrolysis product, 3-MG, is closely linked to key metabolic hubs.

The degradation of similar xenobiotic esters, such as phthalate esters, by microorganisms often proceeds via initial hydrolysis to the corresponding acid, which is then further catabolized. For example, some bacterial consortia metabolize terephthalic acid through the benzoate degradation pathway, channeling it into central metabolism. A similar route could be hypothesized for 3-methylglutaric acid derived from Diethyl-3-methylglutarate, where it might be converted to intermediates that can enter the Krebs cycle. For instance, bacterial metabolism of 3-hydroxy-3-methylglutaric acid involves its conversion to 3-hydroxy-3-methylglutaryl-CoA, which is then cleaved into acetoacetate and acetyl-CoA, both of which are central metabolites.

Biotransformations of DIETHYL-3-METHYLGLUTARATE by Microorganisms

The biotransformation of Diethyl-3-methylglutarate by microorganisms primarily involves the hydrolytic activity of microbial esterases or amidases. This process is a key example of microbial degradation of xenobiotic compounds. Microorganisms from diverse environments have been shown to degrade various esters, typically initiating the process by cleaving the ester bonds.

Screening studies have identified microorganisms, such as those from the genus Comamonas, that are capable of performing asymmetric hydrolysis on structurally similar compounds like 3-substituted glutaric acid diamides. This desymmetrization reaction produces optically active monoamides, which are valuable chiral intermediates. This indicates that microbial enzymes possess the stereoselectivity necessary to act on 3-substituted glutarates.

The general pathway for the microbial degradation of a diester like Diethyl-3-methylglutarate would involve a two-step hydrolysis.

First Hydrolysis : Diethyl-3-methylglutarate is hydrolyzed to monoethyl-3-methylglutarate.

Second Hydrolysis : The monoester is further hydrolyzed to 3-methylglutaric acid.

This sequential hydrolysis is a common pattern observed in the biodegradation of other diesters, such as diethyl phthalate (DEP). In some cases, novel microbial pathways involving transesterification have been observed, especially when another alcohol is present in the environment, leading to a mixture of ester intermediates. Once the diacid (3-methylglutaric acid) is formed, it is susceptible to further degradation by the microorganism, likely through pathways that feed into central carbon metabolism, as discussed in the previous section.

Enzyme Inhibition Studies by DIETHYL-3-METHYLGLUTARATE or its Analogs (Focus on Kinetics and Mechanism, not Therapeutic Effect)

While Diethyl-3-methylglutarate itself has not been extensively studied as a direct enzyme inhibitor, its hydrolyzed analog, 3-methylglutaric acid (3-MG), has been shown to exhibit inhibitory properties. Structural analogs of substrates often act as competitive inhibitors by binding to the enzyme's active site without undergoing a reaction, thus blocking the true substrate from binding.

Research has demonstrated that 3-methylglutaric acid acts as a non-selective inhibitor of Na+,K+-ATPase. In studies using rat cortical synaptosomes, 3-MG at concentrations between 0.1 and 5.0 mM caused a significant inhibition of Na+,K+-ATPase activity by approximately 30%. This inhibition is believed to be linked to the induction of oxidative stress, as the effect could be reversed by antioxidants.

Additionally, 3-methylglutaric acid has been found to inhibit mitochondrial function. It can disrupt the mitochondrial redox potential, which is a measure of the energy state of the mitochondria. This inhibitory action on fundamental cellular machinery like ion pumps and mitochondria highlights the bioactivity of the glutarate core structure.

The kinetics of such inhibition, particularly for substrate analogs, are often competitive. In competitive inhibition, the inhibitor (I) competes with the substrate (S) for the enzyme's active site (E). This increases the apparent Michaelis constant (Km) of the enzyme for its substrate, meaning a higher substrate concentration is required to achieve half of the maximum velocity (Vmax). The Vmax itself remains unchanged, as the inhibition can be overcome by sufficiently high substrate concentrations. While the exact mechanism for 3-MG's inhibition of Na+,K+-ATPase and mitochondrial enzymes has not been fully elucidated in kinetic terms, its action as a metabotoxin in certain metabolic diseases suggests it interferes with key enzymatic processes.

| Enzyme/System Inhibited | Observed Effect | Concentration Range | Potential Mechanism | Reference |

|---|---|---|---|---|

| Na+,K+-ATPase (rat cortical synaptosomes) | ~30% inhibition of activity | 0.1 - 5.0 mM | Non-selective inhibition, potentially mediated by oxidative stress | |

| Mitochondrial Function (rat cortical synaptosomes) | Inhibition of mitochondrial redox potential | 0.1 - 5.0 mM | Non-selective inhibition |

Future Research Directions and Unexplored Potential of Diethyl 3 Methylglutarate

Development of Novel Green Chemistry Approaches to DIETHYL-3-METHYLGLUTARATE Synthesis and Utilization

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of diethyl-3-methylglutarate is a prime candidate for the application of green chemistry principles. Traditional synthesis often relies on strong acid catalysts and requires significant energy input for purification. Future research will likely focus on developing more environmentally benign and efficient synthetic routes.

Key areas for future investigation include:

Catalyst Development: The exploration of solid acid catalysts, such as zeolites or functionalized resins, could offer a recyclable and less corrosive alternative to homogeneous catalysts like sulfuric acid. Research into biocatalysts, such as immobilized lipases, for the esterification of 3-methylglutaric acid presents a promising avenue for milder reaction conditions and higher selectivity. researchgate.netnih.gov

Alternative Reaction Media: Moving away from conventional organic solvents towards greener alternatives like supercritical fluids (e.g., CO2) or bio-based solvents could significantly reduce the environmental footprint of the synthesis process. rsc.org Solvent-free reaction conditions, where the reactants themselves act as the solvent, are another area of active research. nih.gov

Sustainable Feedstocks: Investigating the production of 3-methylglutaric acid, the precursor to diethyl-3-methylglutarate, from renewable biomass sources is a critical long-term goal for sustainable utilization. mdpi.com Fermentative production of glutarate has been demonstrated in microorganisms like Corynebacterium glutamicum, paving the way for a bio-based supply chain. frontiersin.org

A comparative table of potential green synthesis strategies is presented below:

| Synthesis Strategy | Catalyst Type | Reaction Medium | Key Advantages | Research Focus |

| Solid Acid Catalysis | Zeolites, Sulfonated Resins | Solvent or Solvent-free | Recyclable catalyst, reduced corrosion, simplified workup | Catalyst design for high activity and stability |

| Biocatalysis | Immobilized Lipases | Aqueous or Organic | Mild conditions, high selectivity, biodegradable catalyst | Enzyme screening and engineering for optimal performance |

| Supercritical Fluids | (None or Solid Acid) | Supercritical CO2 | Reduced solvent waste, tunable properties, easy product separation | Optimization of pressure and temperature for high yield |

| Bio-based Synthesis | Microbial Fermentation | Aqueous | Use of renewable feedstocks, potential for direct production | Strain development and metabolic engineering for high titers |

Discovery of New Reactivity and Mechanistic Pathways

While the fundamental reactions of diethyl-3-methylglutarate, such as hydrolysis and reduction, are known, there is considerable scope for discovering new reactivity and gaining a more profound understanding of its mechanistic pathways. The presence of a methyl group introduces asymmetry and influences the molecule's conformational flexibility, which can be exploited in novel chemical transformations.

Future research in this area could explore:

Asymmetric Transformations: The chiral center at the 3-position, although racemic in standard synthesis, presents an opportunity for developing stereoselective reactions. Research into enantioselective hydrolysis or other transformations catalyzed by chiral catalysts or enzymes could yield optically active derivatives of 3-methylglutaric acid, which are valuable building blocks in pharmaceutical synthesis.

Novel Cyclization Reactions: The glutarate backbone is a precursor to five-membered ring systems. Investigating new catalytic methods to induce intramolecular cyclization could lead to the synthesis of novel lactones and other heterocyclic compounds with potential biological activity.

Mechanistic Studies using Computational Tools: Advanced computational methods, such as density functional theory (DFT), can be employed to model reaction pathways and transition states. researchgate.net This can provide insights into the influence of the methyl group on reactivity and guide the design of new reactions and catalysts. Isotopic labeling studies can also be used to experimentally probe reaction mechanisms. nih.gov

Emerging Roles in Advanced Materials and Supramolecular Chemistry

Potential future research directions include:

Polymer Chemistry: Diethyl-3-methylglutarate can be used as a monomer or a comonomer in the synthesis of polyesters. pku.edu.cn The methyl group can influence the physical properties of the resulting polymer, such as its crystallinity, thermal stability, and biodegradability. Future work could focus on creating novel polymers with tailored properties for specific applications, including biodegradable plastics and biomedical materials. For instance, protease-catalyzed polymerization of glutamic acid diethyl ester has been shown to produce poly(α-peptide), suggesting a potential for biocompatible polymer synthesis. nih.gov

Metal-Organic Frameworks (MOFs): The carboxylate groups, which can be exposed after hydrolysis of the ester, can coordinate with metal ions to form MOFs. researchgate.netresearchgate.net The methyl group would act as a functionalization on the organic linker, potentially influencing the pore size, surface area, and guest-binding properties of the MOF. Research in this area could lead to the development of new materials for gas storage, separation, and catalysis.

Supramolecular Chemistry: The ability of the ester groups to participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, makes diethyl-3-methylglutarate a potential component in the design of supramolecular assemblies. researchgate.netnih.gov Future studies could investigate its role in the formation of liquid crystals, gels, and other complex, self-assembled structures.

Integration of Chemoenzymatic and Flow Chemistry for Scalable Synthesis

The synthesis of fine chemicals and pharmaceuticals is increasingly benefiting from the integration of biocatalysis and continuous flow processing. These technologies offer significant advantages in terms of efficiency, safety, and scalability, all of which are relevant to the future production of diethyl-3-methylglutarate and its derivatives.

Future research in this synergistic field will likely involve:

Chemoenzymatic Cascades: Combining enzymatic and chemical reaction steps in a single pot or a continuous flow system can streamline multi-step syntheses. nih.gov For example, an enzymatic hydrolysis of one ester group of diethyl-3-methylglutarate to produce a monoester could be followed by a chemical modification of the remaining ester or the free carboxylic acid. cdnsciencepub.com This approach is particularly valuable for the synthesis of chiral compounds. mdpi.comresearchgate.net

Flow Chemistry for Esterification: Continuous flow reactors offer enhanced heat and mass transfer, allowing for safer and more efficient esterification reactions, potentially at higher temperatures and pressures than in batch reactors. scitube.iomdpi.comnih.gov This can lead to significantly reduced reaction times and increased productivity. The modular nature of flow systems also allows for easy scaling from laboratory to industrial production. frontiersin.orgresearchgate.net

Immobilized Enzyme Reactors: For chemoenzymatic processes, immobilizing the enzyme in a packed-bed reactor within a flow system allows for continuous operation and easy separation of the catalyst from the product stream, enhancing the reusability and stability of the biocatalyst. researchgate.net

The potential benefits of integrating these technologies are summarized below:

| Technology | Key Advantages for Diethyl-3-methylglutarate Synthesis |

| Chemoenzymatic Synthesis | High selectivity and stereoselectivity, mild reaction conditions, access to chiral building blocks. |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, rapid process optimization, ease of scalability. |

| Integrated Approach | Streamlined multi-step processes, reduced waste, increased overall efficiency and productivity. |

Exploration of DIETHYL-3-METHYLGLUTARATE as a Probe for Biological Systems (Non-Clinical)

While diethyl-3-methylglutarate itself is not a clinical therapeutic, its structure and reactivity suggest potential applications as a molecular probe in non-clinical biological research. Such probes are valuable tools for understanding metabolic pathways, enzyme function, and other biological processes.

Future research could focus on:

Enzyme Substrate and Inhibitor Studies: Diethyl-3-methylglutarate can serve as a substrate for esterases and lipases, allowing for the characterization of these enzymes' activity and specificity. By modifying its structure, for example, by introducing reporter groups, it could be developed into a probe to detect and quantify enzyme activity in complex biological samples. Derivatives of related glutarates have been studied for their inhibitory effects on enzymes like HMG-CoA synthase. ontosight.ai

Metabolic Pathway Elucidation: Isotopically labeled diethyl-3-methylglutarate (e.g., with 13C or 2H) could be used to trace the metabolic fate of the glutarate backbone in cellular systems. This could provide insights into pathways of amino acid and fatty acid metabolism where glutaric acid and its derivatives are intermediates.

Development of Biosensors: The specific recognition of glutarate by certain transcription factors in bacteria could be harnessed to develop whole-cell or cell-free biosensors. acs.org While this has been demonstrated for glutarate, similar principles could be applied to develop sensors for substituted glutarates, which could be useful for high-throughput screening of enzyme libraries or for monitoring fermentation processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for diethyl-3-methylglutarate, and how can reaction conditions be optimized for academic laboratory settings?

- Methodological Answer : Diethyl-3-methylglutarate is typically synthesized via esterification of 3-methylglutaric acid with ethanol using acid catalysts (e.g., sulfuric acid) or enzymatic methods. Optimization involves varying molar ratios, temperature (80–120°C), and catalyst loading. Characterization via ¹H/¹³C NMR (to confirm esterification) and GC-MS (to assess purity) is critical. Researchers should also monitor reaction kinetics and byproduct formation using thin-layer chromatography (TLC) .

Q. How can researchers quantify diethyl-3-methylglutarate in complex matrices (e.g., biological or environmental samples)?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection. Calibration curves should be prepared using spiked matrices to account for matrix effects. For environmental samples, liquid-liquid extraction (LLE) with dichloromethane or solid-phase extraction (SPE) using C18 columns is recommended. Detection limits should be validated via replicate analyses .

Q. What spectroscopic techniques are most reliable for structural elucidation of diethyl-3-methylglutarate derivatives?

- Methodological Answer : Combine Fourier-transform infrared spectroscopy (FTIR) to identify ester carbonyl stretches (~1740 cm⁻¹) and NMR spectroscopy (¹H, ¹³C, DEPT) to resolve methyl and ethyl groups. For stereochemical analysis, optical rotation or chiral chromatography may be required. Cross-validate results with computational methods (e.g., DFT calculations) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stability of diethyl-3-methylglutarate under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using factorial design:

- pH range : 2–12 (buffered solutions adjusted with HCl/NaOH).

- Temperature : 25–60°C (to simulate storage and reaction conditions).

- Monitor degradation via HPLC at timed intervals. Use Arrhenius kinetics to predict shelf life. Identify degradation products via LC-QTOF-MS and propose degradation pathways .

Q. What experimental strategies address contradictions in reported reactivity of diethyl-3-methylglutarate in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Replicate conflicting studies under controlled conditions (e.g., anhydrous solvents, inert atmosphere).

- Use stopped-flow NMR to track intermediate formation.

- Compare reactivity with analogous esters (e.g., dimethyl vs. diethyl esters) to isolate steric/electronic effects.

- Employ isotopic labeling (e.g., ¹⁸O) to trace reaction mechanisms .

Q. How can computational modeling enhance understanding of diethyl-3-methylglutarate’s interactions in catalytic systems?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map transition states and activation energies for ester hydrolysis or transesterification.

- Simulate solvent effects using COSMO-RS or molecular dynamics (MD) .

- Validate models with experimental kinetic data and in situ FTIR monitoring of reaction progress .

Q. What methodologies are recommended for assessing the environmental persistence and ecotoxicity of diethyl-3-methylglutarate?

- Methodological Answer :

- OECD Guidelines 301/302 : Measure biodegradability via closed bottle tests or CO₂ evolution.

- Ecotoxicology : Use Daphnia magna (48-hour LC50) or Aliivibrio fischeri (bioluminescence inhibition) assays.

- Analyze bioaccumulation potential via octanol-water partition coefficients (log P) and QSAR models .

Data Analysis & Contradiction Resolution

Q. How should researchers statistically analyze variability in synthetic yields of diethyl-3-methylglutarate across laboratories?

- Methodological Answer :

- Apply analysis of variance (ANOVA) to identify significant differences in yields due to catalysts, solvents, or temperatures.

- Use multivariate regression to model yield optimization.

- Address outliers via Grubbs’ test and report confidence intervals (95% CI) .

Q. What steps mitigate bias when comparing diethyl-3-methylglutarate’s catalytic performance in peer-reviewed studies?

- Methodological Answer :

- Standardize metrics (e.g., turnover frequency, conversion rates).

- Use blinded analyses for spectroscopic or chromatographic data.

- Share raw datasets via repositories (e.g., Zenodo) for independent validation .

Tables for Key Methodological Comparisons

| Analytical Technique | Use Case | Detection Limit | Key Reference |

|---|---|---|---|

| GC-MS | Quantification in soil/water | 0.1 µg/L | |

| HPLC-UV | Purity assessment | 0.05% impurities | |

| FTIR | Functional group identification | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |